High-Affinity Nociceptin/Orphanin FQ (NOP) Receptor Binding: A Case Study in Structural Specificity
Evidence from BindingDB, derived from a Gruenenthal GmbH patent, shows that an advanced drug candidate built upon the N-(4-methoxybenzyl)cyclohexanamine scaffold (US9120797, compound 14) achieves a binding affinity (Ki) of 1.20 nM for the human Nociceptin/Orphanin FQ (NOP) receptor [1]. Crucially, a close structural analog with an alternative amine substitution (US9120797, compound 15) exhibits a significantly reduced affinity with a Ki of 42 nM for the same target [2].
| Evidence Dimension | Binding affinity (Ki) for human Nociceptin/Orphanin FQ (NOP) receptor |
|---|---|
| Target Compound Data | Ki = 1.20 nM |
| Comparator Or Baseline | Close structural analog with alternative amine substitution (US9120797, compound 15): Ki = 42 nM |
| Quantified Difference | Target compound exhibits a 35-fold higher affinity. |
| Conditions | Radioligand binding assay using [³H]-nociceptin/orphanin FQ with human recombinant NOP receptor membranes; pH 7.4; T = 25°C. |
Why This Matters
This 35-fold difference in potency demonstrates that the precise stereoelectronic environment provided by the N-(4-methoxybenzyl)cyclohexanamine moiety is critical for high-affinity receptor engagement, making it non-interchangeable with seemingly similar amine analogs.
- [1] BindingDB. BDBM177916: US9120797, 14. Data for NOP receptor. Available at: http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=177916 (Accessed April 18, 2026). View Source
- [2] BindingDB. BDBM177916: US9120797, 15. Data for NOP receptor. Available at: http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=177916 (Accessed April 18, 2026). View Source
